molecular formula C13H15ClN4S B2675578 Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]- CAS No. 219139-36-3

Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-

Cat. No.: B2675578
CAS No.: 219139-36-3
M. Wt: 294.8
InChI Key: JBEURRGDHCSQDK-UHFFFAOYSA-N
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Description

Thiourea derivatives are a class of organosulfur compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. The compound Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]- features a thiourea core substituted with a 4-chlorophenyl group and a 2-(1H-imidazol-1-yl)ethyl group. Its molecular formula is deduced as C₁₂H₁₂ClN₄S, with a molecular weight of 279.76 g/mol.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-imidazol-1-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4S/c13-10-1-3-11(4-2-10)16-12(18)15-6-8-17-7-5-14-9-17/h1-5,7,9H,6,8H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEXEEKSLVUKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384020
Record name N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219139-36-3
Record name N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]- typically involves the reaction of 4-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The imidazole moiety is introduced through a subsequent reaction with an appropriate imidazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile reagent due to its ability to participate in various chemical transformations. It can undergo oxidation to form sulfoxides or sulfones, reduction to yield amines, and substitution reactions involving the chlorine atom in the 4-chlorophenyl group.

Biological Research

Thiourea derivatives have been extensively studied for their potential as enzyme inhibitors. The imidazole component can interact with metal ions in enzymes, potentially inhibiting their activity. This property makes it a candidate for drug development aimed at treating diseases where enzyme inhibition is beneficial .

Case Study: Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiourea derivatives. For instance, novel thiourea compounds have shown significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentration values indicating their effectiveness against biofilm formation .

CompoundTarget OrganismMIC (µg/mL)
1aStaphylococcus aureus16
1gPseudomonas aeruginosa32
1eEscherichia coli (biofilm)8

Medical Applications

The imidazole moiety in thiourea derivatives is known for antifungal and antimicrobial properties. As such, these compounds are being explored for therapeutic applications in developing new pharmaceuticals targeting infections caused by resistant strains of bacteria and fungi .

Case Study: Antifungal Activity

A study demonstrated that certain thiourea derivatives exhibited potent antifungal activity against Candida albicans and Mycobacterium tuberculosis. These compounds were found to inhibit biofilm formation effectively, which is crucial in treating chronic infections .

Industrial Applications

In the industrial sector, thiourea derivatives are utilized in producing specialty chemicals, polymers, and coatings. Their unique chemical properties make them suitable for applications requiring specific reactivity or stability under varying conditions .

Mechanism of Action

The mechanism of action of Thiourea, N-(4-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]- involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions in enzymes, inhibiting their activity. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect. The 4-chlorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Thiourea derivatives with aromatic and heterocyclic substituents exhibit varied physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs.

Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₂H₁₂ClN₄S 279.76 4-Chlorophenyl, 2-(1H-imidazol-1-yl)ethyl
CID 3069267 () C₂₁H₁₆Cl₂N₄OS 467.35 4-Chlorophenyl, benzimidazolylmethoxy
Thiourea, N-[1-(2,3-dihydro-1,3-dimethyl-5-phenyl-2-thioxo-1H-imidazol-4-yl)ethyl]-N,N'-dimethyl () C₁₇H₂₀ClN₄S 334.13 Dimethylimidazole-thioxo, ethyl
CAS 864629-13-0 () C₁₅H₁₃ClN₄S 308.81 Chlorophenyl methylene amino, phenyl

Key Observations :

  • CID 3069267 () incorporates a benzimidazole ring linked via a methoxy group, increasing aromaticity and molecular weight, which may reduce aqueous solubility .
  • The compound contains a thioxo-imidazole core with dimethyl groups, likely enhancing lipophilicity and thermal stability (predicted boiling point: 439.5°C) .
  • CAS 864629-13-0 () has a methylene amino bridge, creating a planar structure that could influence π-π stacking interactions .
Physicochemical Properties
Compound Name Predicted Boiling Point (°C) Predicted Density (g/cm³) pKa (Imidazole/Thiourea) Solubility Trends
Target Compound ~400–420 1.20–1.30 7.5 (imidazole) Moderate in polar solvents (DMSO, ethanol)
CID 3069267 >450 1.35–1.45 6.5 (benzimidazole) Low (high aromaticity)
Compound 439.5 ± 55.0 1.25 ± 0.1 14.71 ± 0.70 (thioxo) Low (lipophilic substituents)
CAS 864629-13-0 ~380–400 1.18–1.25 8.2 (thiourea) Moderate (polar amino group)

Key Observations :

  • The target compound ’s imidazole group improves solubility compared to CID 3069267 (benzimidazole) and (thioxo-imidazole), which are more lipophilic .
  • The compound ’s high boiling point (439.5°C) aligns with its bulky, thermally stable substituents .

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article focuses on the biological activity of the compound Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl] , examining its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H20ClN4S\text{C}_{15}\text{H}_{20}\text{ClN}_{4}\text{S}
  • Molecular Weight : 304.41 g/mol
  • CAS Number : 923554-94-3

Synthesis Methods

Thiourea derivatives can be synthesized using various methods, including:

  • Conventional Methods : Involving the reaction of isothiocyanates with amines.
  • Ultrasonic-Assisted Synthesis : This method has been shown to enhance yield and reduce reaction time. For example, the synthesis of N-aroyl thioureas using ultrasonic waves resulted in higher efficiency compared to traditional methods .

Anticancer Activity

Research has demonstrated that thiourea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study reported that certain thiourea derivatives displayed antiproliferative effects against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines, with some compounds showing IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent .
CompoundCell LineIC50 (µM)
Thiourea Derivative AMCF-75.2
Thiourea Derivative BHCT1163.8
Thiourea Derivative CA5494.5

Antibacterial Activity

Thiourea derivatives also demonstrate promising antibacterial properties. In a study evaluating antibacterial activity against Gram-positive and Gram-negative bacteria:

  • Disc Diffusion Method : The compound exhibited significant inhibition against E. coli and S. aureus, with MIC values comparable to established antibiotics like tetracycline .
BacteriaMIC (µg/mL)Comparison Drug
E. coli25Tetracycline (20)
S. aureus15Chloramphenicol (30)

Antifungal Activity

In addition to antibacterial properties, certain thiourea derivatives have shown antifungal activity against Candida albicans. The mechanism is believed to involve disruption of fungal cell wall synthesis .

Case Studies

  • Case Study on Anticancer Activity : A series of studies conducted on substituted thioureas revealed that compounds containing imidazole moieties significantly inhibited tumor growth in vivo models, suggesting their potential as anticancer agents .
  • Antibacterial Evaluation : Another study highlighted the effectiveness of thiourea derivatives against multi-drug resistant strains of bacteria, emphasizing their potential role in addressing antibiotic resistance .

Q & A

Basic: What are the common synthetic routes for N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]thiourea?

Methodological Answer:
The synthesis typically involves a two-step approach:

  • Step 1: Reacting 4-chloroaniline with thiophosgene or ammonium thiocyanate to form the thiourea core. For example, aryl isothiocyanates can be generated via thiophosgene treatment, followed by nucleophilic substitution .
  • Step 2: Introducing the imidazole-containing side chain. This may involve alkylation of 1H-imidazole with a bromoethyl intermediate, followed by coupling to the thiourea core via nucleophilic attack. highlights similar methods using α-halocarbonyl compounds (e.g., 2-chloroacetamide derivatives) to functionalize thioureas .
  • Key Considerations: Solvent choice (e.g., DMF for basic conditions), temperature control (often 60–80°C), and purification via column chromatography or recrystallization .

Basic: Which spectroscopic and analytical methods are used to characterize this thiourea derivative?

Methodological Answer:

  • FTIR: Confirms the presence of thiourea C=S stretching (∼1200–1250 cm⁻¹) and N-H vibrations (∼3200 cm⁻¹). Imidazole C=N and C-H stretches (∼1600 cm⁻¹ and 3100 cm⁻¹, respectively) are also diagnostic .
  • NMR:
    • ¹H NMR: Signals for aromatic protons (δ 7.2–7.8 ppm), imidazole protons (δ 7.5–8.5 ppm), and ethylene linker protons (δ 3.5–4.5 ppm).
    • ¹³C NMR: Thiourea C=S (∼180 ppm), aromatic carbons (∼120–140 ppm), and imidazole carbons (∼135–150 ppm) .
  • X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement .

Advanced: How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s rules to categorize hydrogen bonds (e.g., R₂²(8) motifs). For thioureas, N-H···S and N-H···N (imidazole) interactions dominate, creating layered or helical packing .
  • Case Study: Similar thiourea derivatives (e.g., 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea) form dimeric chains via N-H···S bonds, stabilizing the crystal lattice. Imidazole groups may participate in π-π stacking, enhancing thermal stability .
  • Contradictions: Discrepancies between predicted (DFT) and observed (X-ray) H-bond lengths can arise from solvent effects or polymorphism. Multi-temperature XRD studies are recommended .

Advanced: What role does the imidazole moiety play in the compound’s biological activity?

Methodological Answer:

  • Enzyme Binding: The imidazole group can coordinate to metal ions (e.g., Zn²⁺ in HIV-1 reverse transcriptase) or act as a hydrogen-bond acceptor. shows analogous thioureas inhibit enzymes via imidazole-mediated interactions .
  • Structure-Activity Relationship (SAR): Modifying the imidazole’s substituents (e.g., adding methyl groups) alters lipophilicity and binding affinity. For example, in heme oxygenase-1 inhibitors, imidazole positioning within the active site is critical for inducing novel binding modes .
  • Validation: Molecular docking (e.g., AutoDock Vina) paired with mutagenesis studies can pinpoint key residues interacting with the imidazole ring .

Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations?

Methodological Answer:

  • SHELX Refinement: Use SHELXL to refine high-resolution data, resolving ambiguities in torsional angles (e.g., imidazole-ethylene linker dihedral angles). Twinning or disorder requires careful application of restraints .
  • Case Example: A study on heme oxygenase-1 inhibitors revealed a novel binding mode via X-ray analysis, contradicting earlier docking predictions. The imidazole group adopted an unexpected orientation stabilized by hydrophobic pockets .
  • Data Reconciliation: Compare experimental (X-ray) and computational (DFT/MD) geometries. Discrepancies in bond lengths >0.05 Å suggest lattice strain or dynamic effects .

Advanced: What strategies optimize the compound’s solubility for in vitro assays without compromising activity?

Methodological Answer:

  • Co-Crystallization: Co-formers like succinic acid can enhance aqueous solubility via salt formation. Monitor hydrogen-bonding compatibility using thermal analysis (DSC/TGA) .
  • Prodrug Approach: Introduce hydrolyzable groups (e.g., acetyl) on the imidazole nitrogen. Assess stability via HPLC under physiological pH .
  • Contradictions: Increased solubility may reduce membrane permeability. Balance via logP calculations (target 2–3) and parallel artificial membrane permeability assays (PAMPA) .

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